8-Methylquinoline 8-Methylquinoline 8-methylquinoline appears as yellow liquid or oil. (NTP, 1992)
8-methylquinoline is a methylquinoline carrying a methyl substituent at position 8.
Brand Name: Vulcanchem
CAS No.: 1199266-77-7
VCID: VC21278070
InChI: InChI=1S/C10H9N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h2-7H,1H3
SMILES: CC1=C2C(=CC=C1)C=CC=N2
Molecular Formula: C10H9N
Molecular Weight: 143.18 g/mol

8-Methylquinoline

CAS No.: 1199266-77-7

Cat. No.: VC21278070

Molecular Formula: C10H9N

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

8-Methylquinoline - 1199266-77-7

CAS No. 1199266-77-7
Molecular Formula C10H9N
Molecular Weight 143.18 g/mol
IUPAC Name 8-methylquinoline
Standard InChI InChI=1S/C10H9N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h2-7H,1H3
Standard InChI Key JRLTTZUODKEYDH-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)C=CC=N2
Canonical SMILES CC1=C2C(=CC=C1)C=CC=N2
Boiling Point 478 °F at 751 mm Hg (NTP, 1992)
247.5 °C
Flash Point 221 °F (NTP, 1992)
Melting Point -112 °F (NTP, 1992)
-80.0 °C

Chemical Identity and Basic Properties

8-Methylquinoline is defined as a methylquinoline carrying a methyl substituent at position 8 of the quinoline ring system . This compound is classified under various synonyms including Quinoline, 8-Methyl-; 0-Toluquinoline; and O-TOLUQUINOLINE . It has the molecular formula C₁₀H₉N with a molecular weight of 143.19 g/mol . The compound is assigned the CAS registry number 611-32-5, which serves as its unique identifier in chemical databases and literature .

The basic structure consists of a fused benzene and pyridine ring system (quinoline) with a methyl group attached to the carbon at position 8. This arrangement gives the compound its distinctive chemical behavior and physical properties that distinguish it from other quinoline derivatives.

Physical Properties

8-Methylquinoline exists as a clear yellow to light brown liquid at room temperature with a characteristic odor . The compound exhibits notable physical properties that are essential for its handling, storage, and application in various research and industrial contexts.

Table 1 below summarizes the key physical properties of 8-Methylquinoline:

PropertyValueReference
Physical stateLiquid
ColorClear yellow to light brown
OdorCharacteristic
Melting point-80 °C
Boiling point245 °C (at atmospheric pressure)
Boiling point (reduced pressure)143 °C at 34 mmHg
Density1.052 g/mL at 25 °C
Flash point105 °C (221 °F)
Water Solubility0.1-0.5 g/100 mL at 17 °C
SolubilitySoluble in chloroform, methanol
pKa5.03±0.17 (Predicted)

The compound's relatively high boiling point indicates strong intermolecular forces, while its limited water solubility but good solubility in organic solvents reflects its predominantly hydrophobic nature, which is consistent with its structure containing both aromatic rings and a methyl substituent .

Synthesis Methods

Several methods have been developed for the synthesis of 8-Methylquinoline, with variations in starting materials, catalysts, and reaction conditions. The following section describes a well-documented procedure that has demonstrated high yield and reproducibility.

General Synthesis Procedure

A notable synthesis method for 8-Methylquinoline involves the use of tetrachloromethane and iron(III) chloride hexahydrate as key reagents . This procedure has been reported to achieve a 92% yield, making it an efficient approach for laboratory preparation .

The synthesis follows these steps:

  • An ampule is charged with 0.02 mmol of FeCl₃·6H₂O, 2 mmol of aniline, 4 mmol of carbon tetrachloride, and 8 mmol of 1,3-propanediol under argon atmosphere .

  • The sealed ampule is placed into a pressure reactor, which is hermetically closed and heated at 150°C for 8 hours with continuous stirring .

  • After reaction completion, the reactor is cooled to room temperature, and the ampule is opened .

  • The reaction mixture is poured into hydrochloric acid .

  • The aqueous layer is separated, neutralized with 10% sodium hydroxide solution, and extracted with methylene chloride .

  • The organic layer is filtered, the solvent is distilled off, and the residue is distilled in a vacuum .

This method, documented by Khusnutdinov, Bayguzina, and Aminov in the Russian Journal of General Chemistry (2015), provides a practical approach for researchers requiring 8-Methylquinoline for various applications .

Purification Methods

For applications requiring high-purity 8-Methylquinoline, specific purification methods have been described in the literature. The compound can be purified using similar methods as those employed for 2-methylquinoline . Notable derivatives used for characterization include the phosphate and picrate forms, which have melting points of 158°C and 201°C, respectively .

Applications and Uses

8-Methylquinoline has found utility in various scientific and industrial applications due to its chemical structure and properties. These applications span multiple fields including pharmaceutical research, materials science, and analytical chemistry.

Research Applications

In research settings, 8-Methylquinoline serves several important functions:

  • Quantitative Structure-Activity Relationship (QSAR) Studies: The compound is used in QSAR treatment of mutagenicity and cytotoxicity of quinolines, providing valuable insights into the relationship between chemical structure and biological activity .

  • Organometallic Chemistry: 8-Methylquinoline has been employed in the preparation of osmium chloridophosphine complexes, contributing to advancements in catalyst development and coordination chemistry .

  • Tautomer Studies: The compound is utilized in research involving quinoline carbene tautomers, enhancing understanding of heterocyclic chemistry and reaction mechanisms .

  • Toxicological Research: Tumorigenic potential of 8-Methylquinoline has been evaluated in newborn CD-1 mice and Sprague-Dawley rats, contributing to knowledge about its biological effects and safety profile .

Industrial and Technical Applications

Beyond research settings, 8-Methylquinoline has several practical applications:

  • Organic Synthesis: The compound serves as a versatile building block in the synthesis of various organic molecules, enabling chemists to create complex structures efficiently .

  • Fluorescent Dyes: It is utilized in the development of fluorescent dyes, which are essential in biological imaging and diagnostics, allowing researchers to visualize cellular processes .

  • Pharmaceutical Development: 8-Methylquinoline is explored for its potential in drug development, particularly in creating compounds with antimicrobial and anti-inflammatory properties .

  • Corrosion Inhibitors: In industrial applications, it acts as a corrosion inhibitor in metalworking fluids, helping to protect machinery and extend equipment life .

  • Analytical Chemistry: The compound is employed in analytical methods, such as chromatography, to separate and identify various substances in complex mixtures .

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